molecular formula C7H6BrN3S B2581287 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole CAS No. 1700817-21-5

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

Cat. No.: B2581287
CAS No.: 1700817-21-5
M. Wt: 244.11
InChI Key: NJXJHDZNCDZMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a brominated heterocyclic compound that serves as a versatile synthon in medicinal chemistry and chemical biology research. It integrates two privileged pharmacophores—a pyrazole and a thiazole ring—into a single scaffold. The thiazole ring is a common feature in molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The presence of the bromine atom at the 4-position of the pyrazole ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries of complex molecules for structure-activity relationship (SAR) studies . Heterocycles containing both nitrogen and sulfur atoms, like this compound, are of significant interest in the development of new therapeutic agents and are frequently explored in the synthesis of novel bioactive molecules . This compound is intended for research and development applications only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJHDZNCDZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and may include continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyrazole ring serves as a primary site for nucleophilic substitution. This reaction is facilitated by polar aprotic solvents and bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

ReagentConditionsProduct FormedYield (%)Reference
Amines (R-NH₂)DMF, 80–100°C, 12–24 h4-Amino-3-methyl-pyrazolyl-thiazole60–85
Alkoxides (RO⁻)Ethanol, reflux, 6–8 h4-Alkoxy-3-methyl-pyrazolyl-thiazole70–78
Thiols (R-SH)THF, rt, 4–6 h4-Thioether derivatives65–72

Key Findings :

  • Substitution occurs regioselectively at the bromine site due to its electrophilic nature.

  • Bulky nucleophiles require elevated temperatures (e.g., 100°C in DMF) for efficient substitution .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis:

Boronic AcidConditionsProductYield (%)Reference
Phenylboronic acidDioxane/H₂O, K₂CO₃, 80°C4-Phenyl-3-methyl-pyrazolyl-thiazole82
4-Methoxyphenylboronic acidSame as above4-(4-Methoxyphenyl) derivative75

Buchwald-Hartwig Amination

Forms C–N bonds with secondary amines:

AmineCatalyst SystemProductYield (%)Reference
PiperazinePd₂(dba)₃/Xantphos, toluene4-Piperazinyl derivative68

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond initiates the coupling process .

Functionalization of the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.

Nitration

Nitration AgentConditionsProductYield (%)Reference
HNO₃/H₂SO₄0°C → rt, 2 h5-Nitro-thiazole derivative55

Halogenation

Halogen SourceConditionsProductYield (%)Reference
NBS (in CCl₄)Light, rt, 4 h5-Bromo-thiazole derivative60

Reduction of the Thiazole Ring

Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine under anhydrous conditions:

  • Product: 2-(4-Bromo-3-methyl-pyrazol-1-yl)thiazolidine

  • Yield: 50–60%

Oxidation of the Methyl Group

The 3-methyl group on the pyrazole ring oxidizes to a carboxylic acid using KMnO₄ in acidic medium:

  • Product: 2-(4-Bromo-3-carboxy-1H-pyrazol-1-yl)thiazole

  • Yield: 45%

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

DienophileConditionsProductYield (%)Reference
Maleic anhydrideXylene, reflux, 8 hFused bicyclic adduct40

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C; reactions requiring high temperatures (e.g., cross-coupling) use short reaction times.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to THF or ethanol .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those containing the pyrazole moiety. The compound has demonstrated significant efficacy in various seizure models. For instance, novel thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues were synthesized and tested for their anticonvulsant activity. One specific analogue exhibited a median effective dose significantly lower than standard medications, indicating its potential as a therapeutic agent for epilepsy .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

Compound NameMedian Effective Dose (mg/kg)Model Used
Analogue 1<20PTZ Seizure Model
Analogue 224.38MES Model
Analogue 388.23Chemo-shock Test

Antibacterial Properties

The compound's structure allows for significant antibacterial activity against various pathogens. In recent investigations, thiazole derivatives exhibited promising results against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring was found to enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Table 2: Antibacterial Activity of Thiazole Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A31.25 µg/mLStaphylococcus aureus
Compound BVariesE. coli

Cardiotonic Effects

In another area of research, derivatives of this compound have been evaluated for their cardiotonic effects through inhibition of phosphodiesterase enzymes (PDE3A and PDE3B). One derivative demonstrated potent selective inhibition of PDE3A with an IC50 value of 0.24 μM, suggesting its potential use in managing heart conditions by modulating cardiac contractility without significantly affecting heart rate .

Synthesis and Mechanism of Action

The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole typically involves cyclization reactions that incorporate both the pyrazole and thiazole moieties. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various molecular targets, which is crucial for its biological activity.

Mechanism of Action:
The compound interacts with specific enzymes and proteins, inhibiting their activity through competitive binding at active sites. This mechanism is particularly relevant in its role as an anticonvulsant and antibacterial agent.

Case Studies

Several case studies have been documented that showcase the efficacy of This compound in clinical settings:

  • Case Study 1: A study involving the administration of thiazole derivatives in animal models showed a marked reduction in seizure frequency compared to control groups.
  • Case Study 2: Clinical trials assessing the antibacterial efficacy of thiazole compounds indicated a significant reduction in bacterial load in infected subjects when treated with these derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity for these targets. The thiazole ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituents/Ring Modifications Molecular Formula Key Properties/Activities Reference
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole 4-Br, 3-Me on pyrazole; thiazole at position 2 C₇H₆BrN₃S Under investigation; expected antimicrobial activity
4-(4-Bromophenyl)-2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-BrPh on thiazole; 4-ClPh, Ph on dihydropyrazole C₂₄H₁₆BrClN₃S m.p. 248–250°C; IR peaks at 1487 (C=C), 1625 (C=N)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Cl, F, triazole substituents; dihydropyrazole C₂₉H₂₂ClFN₆S Antimicrobial activity; isostructural with bromo analogue
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole; triazole-acetamide linker C₂₈H₂₀BrN₇O₂S Docking studies suggest binding to active sites

Key Differences and Implications

Substituent Effects: The methyl group at position 3 of the pyrazole in the target compound enhances steric bulk compared to phenyl or halogenated aryl groups in analogues (e.g., ). This may influence solubility and metabolic stability. Bromine vs.

Ring Saturation :

  • The 4,5-dihydropyrazole in compounds like introduces partial saturation, reducing aromaticity and altering electronic properties. This contrasts with the fully unsaturated pyrazole in the target compound.

Additional Heterocycles :

  • Analogues incorporating triazole (e.g., ) or benzoxazole (e.g., ) moieties exhibit expanded π-systems, which can enhance interactions with biological targets but may also increase synthetic complexity.

The target compound’s bromine and methyl groups may optimize these activities by balancing lipophilicity and electronic effects.

Physicochemical Properties

  • Melting Points: Brominated analogues (e.g., ) exhibit higher melting points (248–250°C) compared to chlorinated or non-halogenated derivatives, reflecting stronger intermolecular forces.
  • Spectroscopic Data : IR and NMR spectra for brominated pyrazoles show distinct peaks for C-Br (≈600 cm⁻¹) and methyl groups (δ ~2.5 ppm in ¹H NMR) .

Biological Activity

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Structural Characteristics

The compound features a thiazole ring fused with a pyrazole moiety, with a bromine and a methyl group at the 4-position of the pyrazole. This unique structure contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Key Findings:

  • In vitro studies showed that derivatives of pyrazole, including this compound, exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively researched.

Case Studies:

  • A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound displayed promising anticancer activity with IC50 values in the micromolar range .
  • Structure–activity relationship (SAR) analysis revealed that modifications in substituents significantly influenced the potency against cancer cell lines .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated.

Research Insights:

  • Compounds with similar structures showed varying degrees of antioxidant activity measured through DPPH scavenging assays, with some derivatives exhibiting IC50 values as low as 4.67 μg/mL .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors.

Mechanistic Insights:

  • The bromine and methyl groups on the pyrazole ring enhance binding affinity to target proteins, while the thiazole moiety may stabilize these interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)thiazole Chlorine instead of bromineModerate antimicrobial activity
2-(4-Methyl-1H-pyrazol-1-yl)thiazole Lacks halogen substituentLower reactivity
2-(4-Bromo-1H-pyrazol-1-yl)thiazole No methyl groupDifferent binding characteristics

Q & A

Basic Research Questions

Q. What are the key steps to synthesize 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-bromo-3-methylpyrazole with thiazole derivatives. Optimization includes:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Copper(I) iodide or Pd-based catalysts for cross-coupling reactions .
  • Purification : Recrystallization using ethanol/water mixtures improves purity (65–83% yields reported) .
  • Characterization : Confirm via melting point analysis, IR (C-Br stretch ~560 cm⁻¹), and NMR (e.g., pyrazole C-H at δ 7.34–8.08 ppm in CDCl₃) .

Q. How is the structural identity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign proton environments (e.g., thiazole C-H at δ 4.44 ppm) and carbon frameworks .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 418.9782) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/Br content to confirm purity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of thiazole-pyrazole hybrids, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Twinned Data : Use SHELXL’s TWIN command to model twinning matrices .
  • Disorder : Apply restraints (e.g., SIMU, DELU) to manage disordered bromine or methyl groups .
  • Validation : Check R-factors (R1 < 0.05 for high-resolution data) and residual density maps .

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases). Docking poses (e.g., "purple" in 9c) suggest interactions with active sites .
  • DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .
  • SAR Studies : Modify substituents (e.g., bromine → fluorine) and correlate with IC₅₀ values in cytotoxicity assays .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Replicate Synthesis : Ensure intermediates (e.g., 4-bromo-3-methylpyrazole) are pure (mp 72–79°C) .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What strategies improve the stability of brominated intermediates in synthesis?

  • Methodological Answer :

  • Low-Temperature Handling : Store intermediates at –20°C to prevent debromination .
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions .
  • Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to shield reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.